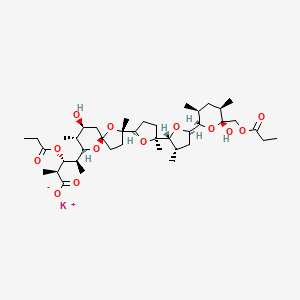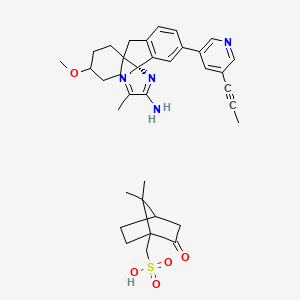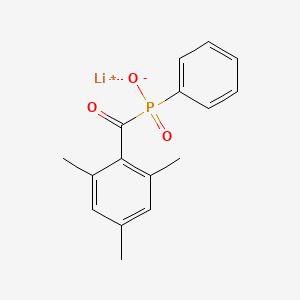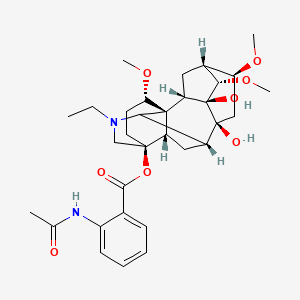
N-Propyl-2-(2-((3,5-dichloro-4-pyridyl)acetyl)-5,6-dimethoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LEO-29102 is a potent, selective, and soft-drug phosphodiesterase 4 (PDE4) inhibitor, which may be potentially useful for treatment of dermatological diseases. LEO 29102 shows properties suitable for patient-friendly formulations giving efficient drug delivery to the skin. LEO-29102 has reached phase 2 and demonstrated clinically relevant efficacy in the treatment of atopic dermatitis.
Wissenschaftliche Forschungsanwendungen
New Powder Diffraction Data of N-Derivatives
A study by Olszewska, Tarasiuk, and Pikus (2011) investigated powder diffraction data of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides. This research provided valuable data including experimental peak positions, relative peak intensities, values, and unit-cell parameters, contributing to the understanding of these compounds' structures (Olszewska, Tarasiuk, & Pikus, 2011).
Antiarrhythmic Activity of Substituted Amides
Pau et al. (2000) synthesized analogues of N,2-diphenyl-N-(4-piperidyl)acetamide with antiarrhythmic activity. They modified the N-acyl substituent and aromatic ring bound to the amide nitrogen, demonstrating these compounds' efficacy against experimental arrhythmias in rats (Pau et al., 2000).
Fluorescent Probe for Carbonyl Compounds
Houdier et al. (2000) discussed the use of a fluorescent probe for detecting carbonyl compounds in water samples. Their work demonstrates the potential applications of these compounds in environmental monitoring (Houdier et al., 2000).
Spectroscopic and Quantum Mechanical Studies
A 2020 study by Mary et al. analyzed benzothiazolinone acetamide analogs using spectroscopic and quantum mechanical methods. They explored these compounds' potential as photosensitizers in dye-sensitized solar cells, demonstrating their light harvesting efficiency and non-linear optical activity (Mary et al., 2020).
Structural Variation in Copper(I) Complexes
Yang, Powell, and Houser (2007) synthesized Cu(I) complexes with pyridylmethylamide ligands. Their research provides insights into the structural diversity and coordination geometry of these complexes, contributing to the understanding of their chemical behavior (Yang, Powell, & Houser, 2007).
Synthesis and Anticancer Drug Study
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and evaluated its anticancer activity through molecular docking studies. This highlights the potential medicinal applications of these compounds (Sharma et al., 2018).
Eigenschaften
CAS-Nummer |
1035572-38-3 |
|---|---|
Produktname |
N-Propyl-2-(2-((3,5-dichloro-4-pyridyl)acetyl)-5,6-dimethoxyphenoxy)acetamide |
Molekularformel |
C20H22Cl2N2O5 |
Molekulargewicht |
441.31 |
IUPAC-Name |
2-[6-[2-(3,5-dichloropyridin-4-yl)acetyl]-2,3-dimethoxyphenoxy]-N-propylacetamide |
InChI |
InChI=1S/C20H22Cl2N2O5/c1-4-7-24-18(26)11-29-19-12(5-6-17(27-2)20(19)28-3)16(25)8-13-14(21)9-23-10-15(13)22/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
HOKIHKLKOZWCRY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LEO-29102; LEO 29102; LEO29102. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-](/img/structure/B608448.png)




